The synthesis of tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps:
For example, a general synthetic route might involve the formation of the piperidine ring followed by acylation with a diketone to introduce the dihydropyridine moiety, subsequently forming the carbamate through reaction with tert-butyl chloroformate .
The molecular structure of tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate can be represented using various structural formulas:
The SMILES notation for this compound is CC(C)(C)OC(=O)NC1=CC=CNC1=O
, indicating its complex structure involving both aliphatic and aromatic components .
Tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for generating diverse derivatives that may exhibit different biological activities or pharmacological properties .
The mechanism of action for tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate primarily revolves around its interaction with biological targets such as enzymes or receptors:
Detailed studies would be required to elucidate specific mechanisms related to particular biological targets .
The physical properties of tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate include:
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate finds applications primarily in:
Its unique structure allows it to serve as a building block for more complex molecules that may have therapeutic potential against various diseases .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5